molecular formula C4H3N3O2 B11764798 1,2,4-Triazine-6-carboxylic acid

1,2,4-Triazine-6-carboxylic acid

Cat. No.: B11764798
M. Wt: 125.09 g/mol
InChI Key: YWFARCBGCLDLFI-UHFFFAOYSA-N
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Description

1,2,4-Triazine-6-carboxylic acid is a heterocyclic organic compound that contains a triazine ring with three nitrogen atoms and a carboxylic acid group. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazine-6-carboxylic acid can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction between a nitrile and a hydrazine derivative. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Another method involves the reaction of a triazine derivative with a carboxylic acid precursor under acidic or basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize readily available starting materials and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and automated systems further enhances the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,2,4-triazine-6-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors or DNA, leading to changes in cellular function and gene expression . The exact mechanism depends on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Triazine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the carboxylic acid group. This combination imparts distinct chemical properties, making it a versatile building block for various applications .

Properties

Molecular Formula

C4H3N3O2

Molecular Weight

125.09 g/mol

IUPAC Name

1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C4H3N3O2/c8-4(9)3-1-5-2-6-7-3/h1-2H,(H,8,9)

InChI Key

YWFARCBGCLDLFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC=N1)C(=O)O

Origin of Product

United States

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